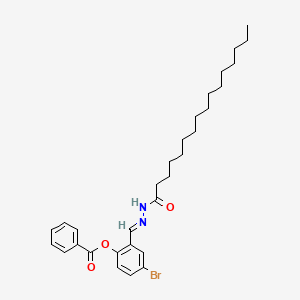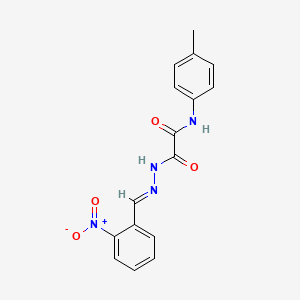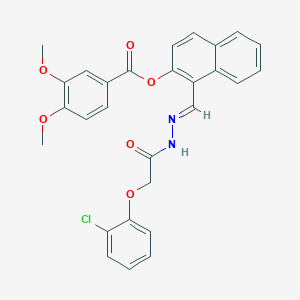
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the bromination of a phenyl benzoate derivative. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity
Análisis De Reacciones Químicas
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering the functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug development and the study of disease pathways, often involves this compound.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The palmitoylcarbohydrazonoyl group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a methyl group on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 4-methylbenzoate: Another similar compound with a methyl group in a different position on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: This compound features a chlorine atom instead of a methyl group.
These similar compounds highlight the versatility of the this compound structure and its potential for modification to achieve different chemical properties and applications .
Propiedades
Número CAS |
769151-47-5 |
|---|---|
Fórmula molecular |
C30H41BrN2O3 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-29(34)33-32-24-26-23-27(31)21-22-28(26)36-30(35)25-18-15-14-16-19-25/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,33,34)/b32-24+ |
Clave InChI |
PTNFUIQPJJZWTC-FEZSWGLMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12019817.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12019820.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B12019834.png)

![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)

